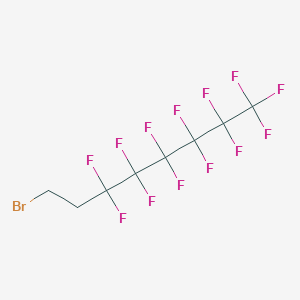

1-Bromo-1h,1h,2h,2h-perfluorooctane

Vue d'ensemble

Description

1-Bromo-1h,1h,2h,2h-perfluorooctane is a chemical compound with the molecular formula C8H4BrF13 and a molecular weight of 427.001 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is commonly used in various industrial and research applications due to its stability and reactivity.

Méthodes De Préparation

The synthesis of 1-Bromo-1h,1h,2h,2h-perfluorooctane typically involves the bromination of perfluorooctane derivatives. One common method includes the reaction of perfluorooctyl iodide with bromine under controlled conditions to yield the desired brominated product . Industrial production methods often involve large-scale bromination processes, utilizing specialized equipment to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in 1-Bromo-1H,1H,2H,2H-perfluorooctane serves as a leaving group, facilitating alkylation reactions with nucleophiles such as amines, alcohols, and sulfonates. These reactions often proceed under mild conditions due to the electron-withdrawing perfluorinated chain enhancing the electrophilicity of the adjacent carbon.

Key Examples:

These reactions highlight its utility in synthesizing fluorinated ionic liquids and surfactants .

Elimination Reactions

Under basic conditions, this compound can undergo dehydrobromination to form perfluorinated alkenes. This pathway is critical for generating reactive fluorinated intermediates.

Example:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,8-Dibromo-1H,1H,2H,2H-perfluorooctane | KOH, ethanol, reflux | 8-Bromo-1H,1H,2H-perfluorooct-1-ene | 72% |

While this example uses a dibrominated analog, the monobromo compound may exhibit similar reactivity under tailored conditions .

Radical Reactions

The compound participates in radical-initiated copolymerization, particularly with fluorinated monomers. Its perfluorinated chain stabilizes radical intermediates, enabling controlled polymer growth.

Case Study:

Applications De Recherche Scientifique

Scientific Research Applications

1-Bromo-1H,1H,2H,2H-perfluorooctane has diverse applications in scientific research:

Chemistry

- Precursor for Synthesis : It is widely used as a precursor in the synthesis of other fluorinated compounds. Its unique properties facilitate studies in fluorine chemistry and the development of novel materials .

Biology

- Fluorinated Biomolecules : The compound plays a significant role in the development of fluorinated biomolecules. Research has shown that fluorinated compounds can exhibit unique biological effects, making them valuable in drug design and development .

Medicine

- Fluorinated Pharmaceuticals : Due to its unique properties, this compound is utilized in the research and development of fluorinated pharmaceuticals. These compounds often exhibit enhanced metabolic stability and bioavailability .

Industry

- Production of Surfactants : The compound is also employed in the production of fluorinated surfactants, lubricants, and coatings. Its hydrophobic properties make it particularly useful in applications requiring water and oil repellency .

Case Study 1: Fluorinated Ionic Liquids

Research has demonstrated the synthesis of perfluorinated imidazolium cations using this compound as a key reagent. These ionic liquids exhibited surfactant properties and were characterized using advanced techniques such as NMR spectroscopy .

Case Study 2: Crosslinkable Terpolymers

A study involving the radical terpolymerization of 8-bromo-1H,1H,2H-perfluorooct-1-ene with vinylidene fluoride resulted in novel crosslinkable terpolymers. These materials demonstrated enhanced thermal stability and electrochemical performance due to the incorporation of brominated side groups derived from this compound .

Mécanisme D'action

The mechanism of action of 1-Bromo-1h,1h,2h,2h-perfluorooctane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the fluorinated carbon chain imparts hydrophobic properties, making it useful in applications requiring water and oil repellency .

Comparaison Avec Des Composés Similaires

1-Bromo-1h,1h,2h,2h-perfluorooctane is unique due to its specific bromine and fluorine content. Similar compounds include:

1-Iodo-1h,1h,2h,2h-perfluorooctane: Similar structure but with an iodine atom instead of bromine.

1-Chloro-1h,1h,2h,2h-perfluorooctane: Contains a chlorine atom instead of bromine.

Perfluorooctane: Lacks the bromine atom, making it less reactive in substitution reactions.

These compounds share similar properties but differ in their reactivity and specific applications.

Activité Biologique

1-Bromo-1H,1H,2H,2H-perfluorooctane (CAS Number: 161583-34-2) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, focusing on its toxicological profiles, interactions with biological systems, and implications for human health and the environment.

- Molecular Formula : C₈H₄BrF₁₃

- Molecular Weight : 427.001 g/mol

- Density : 1.93 g/mL at 25 °C

- Boiling Point : 142 °C

- Melting Point : 6 °C

These properties contribute to the compound's stability and persistence in biological systems and the environment.

Toxicological Profile

The toxicological effects of this compound have been studied primarily in the context of its structural analogs within the perfluoroalkyl substances (PFAS) family. PFAS are known for their resistance to degradation and potential bioaccumulation in living organisms.

- Acute Toxicity : Studies indicate that exposure to perfluorinated compounds can lead to various health issues, including liver damage and immune system effects. The specific acute toxicity of this compound remains less characterized but is presumed to follow similar patterns observed in other PFAS compounds .

- Chronic Effects : Long-term exposure to PFAS has been linked to developmental disorders and reproductive toxicity. For instance, a study examining the effects of PFAS on human spermatogenesis revealed that certain PFAS did not decrease germ cell viability but affected marker expression related to spermatogenesis . This suggests potential impacts on fertility that may extend to this compound.

- Bioaccumulation : Research indicates that perfluorinated compounds can accumulate in biological tissues over time. The mechanism often involves the disruption of lipid metabolism due to their hydrophobic nature and strong carbon-fluorine bonds . This bioaccumulation can lead to increased concentrations in higher trophic levels of food chains.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological effects:

- Aquatic Toxicity : Laboratory studies have shown that PFAS can affect aquatic organisms through bioaccumulation and biomagnification. Fish exposed to these compounds demonstrated altered uptake rates and clearance phases during controlled experiments .

- Degradation Pathways : Understanding the degradation pathways of perfluorinated compounds is crucial for assessing their environmental impact. Recent studies suggest that while some PFAS may degrade under specific conditions (e.g., oxidation), others remain stable and pose long-term risks .

Case Study 1: Bioaccumulation in Aquatic Systems

A study conducted on fish exposed to various PFAS highlighted significant bioaccumulation patterns. Fish were placed in aquaria with controlled exposure to fluorochemicals for several weeks. Results indicated that certain fluorinated compounds led to measurable increases in tissue concentrations over time . This study provides insight into how this compound may behave in similar environments.

Propriétés

IUPAC Name |

8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF13/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIHCPVPJZKWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382600 | |

| Record name | 1-bromo-1h,1h,2h,2h-perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161583-34-2 | |

| Record name | 1-bromo-1h,1h,2h,2h-perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.